(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B

NK3 receptor pharmacology Tachykinin receptor subtypes Guinea pig ileum bioassay

Generic neurokinin antagonists obscure NK₃-specific contributions by blocking NK₁/NK₂ receptors. (D-Pro²,D-Trp⁶,⁸,Nle¹⁰)-Neurokinin B is the definitive selective NK₃ competitive antagonist (pA₂=5.5) with no measurable effect on Substance P or Neurokinin A. • Exclusive NK₃ selectivity-zero NK₁/NK₂ antagonism even at high concentrations; unlike DPDT-SP which blocks both NK₁ (pA₂=6.9) and NK₃ (pA₂=6.8) • Validated in vivo: 35-40% BP reduction at 1 mg/kg i.v.; selectively blocks NKB-induced salivation without affecting acetylcholine responses • Identical tool to 1987 three-receptor hypothesis studies-ensures experimental continuity for replication and direct data comparison

Molecular Formula C67H87N15O14
Molecular Weight 1326.5 g/mol
Cat. No. B035494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B
Molecular FormulaC67H87N15O14
Molecular Weight1326.5 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N
InChIInChI=1S/C67H87N15O14/c1-6-7-20-47(58(69)87)74-59(88)48(25-36(2)3)75-61(90)50(27-39-32-71-45-21-13-11-18-42(39)45)80-66(95)57(37(4)5)81-64(93)51(28-40-33-72-46-22-14-12-19-43(40)46)77-60(89)49(26-38-16-9-8-10-17-38)76-63(92)53(31-56(85)86)78-62(91)52(29-41-34-70-35-73-41)79-65(94)54-23-15-24-82(54)67(96)44(68)30-55(83)84/h8-14,16-19,21-22,32-37,44,47-54,57,71-72H,6-7,15,20,23-31,68H2,1-5H3,(H2,69,87)(H,70,73)(H,74,88)(H,75,90)(H,76,92)(H,77,89)(H,78,91)(H,79,94)(H,80,95)(H,81,93)(H,83,84)(H,85,86)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1
InChIKeySBSGAKKSUHYFOA-KDICMADCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: NK3 Receptor Antagonist Overview


(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B is a synthetic decapeptide analog of the mammalian tachykinin neurokinin B (NKB), featuring strategic D-amino acid substitutions (D-Pro², D-Trp⁶, D-Trp⁸) and a norleucine residue (Nle¹⁰) at the C-terminus [1]. This analog functions as a competitive antagonist at the neurokinin-3 (NK₃) receptor, exhibiting a pA₂ value of 5.5 for NKB-mediated responses while demonstrating no antagonistic activity against the related neurokinin-1 (NK₁) or neurokinin-2 (NK₂) receptor agonists Substance P and Neurokinin A [2]. The compound was among the first generation of peptide-based tools developed to dissect the pharmacology of the then newly discovered neurokinin receptor family and remains a reference standard for defining NK₃ receptor-mediated physiology in ex vivo and in vivo models [3].

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: Why Substitution Fails


Procurement of a generic neurokinin antagonist or a broad-spectrum peptide analog is insufficient for experiments requiring definitive NK₃ receptor subtype discrimination. Unlike other early peptide antagonists such as DPDT-SP ([D-Pro²,Trp⁷,⁹]-Substance P), which potently blocks both NK₁ (pA₂=6.9) and NK₃ (pA₂=6.8) receptors, (D-Pro²,D-Trp⁶,⁸,Nle¹⁰)-Neurokinin B exhibits strict selectivity for NK₃ receptors, with no measurable antagonism of Substance P (NK₁) or Neurokinin A (NK₂) even at high concentrations [1]. Furthermore, unlike non-peptide NK₃ antagonists (e.g., SB-222200, talnetant) that are optimized for oral bioavailability and CNS penetration, this peptide analog provides a structurally distinct, non-brain-penetrant tool that avoids confounding central effects when investigating peripheral NK₃ receptor functions [2]. Substitution with a non-selective antagonist would obscure receptor-specific contributions, while substitution with a modern small molecule may introduce off-target pharmacology or alter the temporal dynamics of receptor blockade due to differing pharmacokinetic profiles [3].

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B Evidence Guide


NK3-Exclusive Antagonism vs. Dual Blockade

In the guinea pig ileum longitudinal muscle-myenteric plexus preparation, (D-Pro²,D-Trp⁶,⁸,Nle¹⁰)-Neurokinin B (DPDTNLE-NB) functions as a competitive antagonist exclusively at NK₃ receptors with a pA₂ of 5.5 against neurokinin B, while showing no antagonism of Substance P or Neurokinin A. In contrast, the comparator DPDT-SP ([D-Pro²,Trp⁷,⁹]-Substance P) is non-selective, competitively blocking both Substance P (NK₁; pA₂=6.9) and neurokinin B (NK₃; pA₂=6.8). Spantide ([D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-Substance P) competitively blocks Substance P (NK₁; pA₂=6.7) and at a log unit higher concentration blocks neurokinin A (NK₂; pA₂=5.8), but does not block neurokinin B [1].

NK3 receptor pharmacology Tachykinin receptor subtypes Guinea pig ileum bioassay

In Vivo Selectivity: Salivary Response Blockade

In anesthetized rats, intravenous administration of (D-Pro²,D-Trp⁶,⁸,Nle¹⁰)-Neurokinin B at 1 mg/kg significantly reduced salivation induced by Substance P (3 μg/kg) and neurokinin B (6 μg/kg), but did not affect salivation induced by acetylcholine (875 μg/kg) or neurokinin A (20 μg/kg). This contrasts with atropine (135 μg/kg i.v.), which blocked both acetylcholine- and neurokinin B-induced salivation but not Substance P- or neurokinin A-induced responses. Additionally, the comparator [D-Pro²,D-Trp⁷,⁹]-Substance P (1 mg/kg i.v.) reduced responses to all mammalian neurokinins but caused a 2-fold potentiation of acetylcholine-induced salivation [1].

Salivation In vivo pharmacology Neurokinin receptor hypothesis

Distinct Hemodynamic Profile: Blood Pressure Lowering

In the same anesthetized rat model, (D-Pro²,D-Trp⁶,⁸,Nle¹⁰)-Neurokinin B (1 mg/kg i.v.) produced a 35-40% reduction in blood pressure. Importantly, the comparator [D-Pro²,D-Trp⁷,⁹]-Substance P (1 mg/kg i.v.) had no significant effect on blood pressure. Control experiments with hydralazine (0.60 mg/kg i.v., producing 47% blood pressure reduction) confirmed that the observed blockade of salivation by the target compound was not an artifact of hypotension [1].

Blood pressure Cardiovascular pharmacology In vivo hemodynamics

Establishing the Three-Receptor Hypothesis

The differential effects of (D-Pro²,D-Trp⁶,⁸,Nle¹⁰)-Neurokinin B, [D-Pro²,D-Trp⁷,⁹]-Substance P, and atropine on neurokinin- and acetylcholine-induced salivation provided the experimental basis for hypothesizing the existence of three distinct neurokinin receptors in the rat salivary gland. The target compound's ability to block Substance P- and neurokinin B-induced, but not neurokinin A-induced, salivation was a key piece of evidence distinguishing NK₃ receptor function. Based on the antagonist profile, the authors further suggested that neurokinin B receptors reside presynaptically in this tissue [1]. In contrast, the comparator non-peptide NK₃ antagonist talnetant (SB-223412) was characterized over a decade later and demonstrates high affinity for recombinant human NK₃ receptors (pKi 8.7) with selectivity over NK₁ (pKi <4) and NK₂ (pKi 6.6), but lacks the historical context of the early peptide tools [2].

Receptor classification Tachykinin pharmacology Neurokinin receptor subtypes

Neuronal vs. Muscarinic Antagonism Distinction

In the guinea pig ileum, atropine acts as a competitive antagonist of neurokinin B with a pA₂ of 9.0, which is ten-fold higher than its pA₂ of 10.1 against acetylcholine. However, atropine does not inhibit Substance P or neurokinin A. (D-Pro²,D-Trp⁶,⁸,Nle¹⁰)-Neurokinin B, in contrast, antagonizes neurokinin B (pA₂=5.5) but not Substance P, neurokinin A, or acetylcholine. This differential profile supports the hypothesis that the site of neurokinin B action is predominantly on intramural neurons, with its response being indirectly mediated through acetylcholine release [1].

Acetylcholine Intramural neurons Smooth muscle contraction

Peptide vs. Non-Peptide Antagonist Class Comparison

(D-Pro²,D-Trp⁶,⁸,Nle¹⁰)-Neurokinin B is a peptide-based NK₃ antagonist with a pA₂ of 5.5, whereas modern non-peptide NK₃ antagonists such as SB-222200 exhibit high affinity (Ki = 4.4 nM) and functional antagonism (IC₅₀ = 18.4 nM) at human recombinant NK₃ receptors, with oral bioavailability (46% in rat) and demonstrated blood-brain barrier penetration [1]. Talnetant (SB-223412) shows even higher affinity (Ki = 1.0 nM, pKi 8.7) and also crosses the blood-brain barrier [2]. The peptide nature of the target compound confers distinct properties: it is unlikely to cross the blood-brain barrier, making it suitable for studies requiring peripheral NK₃ receptor blockade without central effects; it may have a different off-target profile due to its peptidic structure; and it serves as a structural comparator to assess the impact of peptidic vs. non-peptidic chemical space on NK₃ pharmacology.

Peptide antagonist Non-peptide antagonist Blood-brain barrier

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B Application Scenarios


NK3-Mediated Peripheral Response Pharmacology

Investigators requiring exclusive blockade of peripheral NK₃ receptors without confounding NK₁ or NK₂ antagonism should procure (D-Pro²,D-Trp⁶,⁸,Nle¹⁰)-Neurokinin B. As demonstrated in guinea pig ileum and rat salivary gland models, this compound selectively antagonizes neurokinin B-mediated responses (pA₂=5.5) with no effect on Substance P or Neurokinin A [1][2]. This selectivity enables unambiguous attribution of observed physiological effects to NK₃ receptor activation, which is not possible with non-selective peptide antagonists like DPDT-SP or with muscarinic antagonists like atropine.

Foundational Tachykinin Study Replication

For laboratories replicating or building upon the seminal 1987 studies that established the three-receptor hypothesis for mammalian tachykinins, procurement of the identical peptide tool is essential for experimental continuity and direct data comparison [1]. The compound's well-documented in vivo effects on salivation and blood pressure (35-40% reduction at 1 mg/kg i.v.) provide validated experimental endpoints that can serve as positive controls in new investigations of neurokinin receptor physiology [2].

Peripheral-Restricted Cardiovascular & Exocrine Studies

Studies examining the role of NK₃ receptors in cardiovascular regulation or exocrine gland function that require peripheral restriction and avoidance of central nervous system effects should utilize this peptide antagonist. The compound produces a measurable 35-40% reduction in blood pressure at 1 mg/kg i.v. in anesthetized rats, a hemodynamic effect distinct from the structurally related antagonist [D-Pro²,D-Trp⁷,⁹]-Substance P, which has no significant effect on blood pressure [1]. As a peptide, it is unlikely to cross the blood-brain barrier, unlike modern non-peptide NK₃ antagonists (e.g., SB-222200, talnetant) which are specifically optimized for CNS penetration [2][3].

Peptide vs. Non-Peptide NK3 Antagonist Comparison

Investigators conducting structure-activity relationship (SAR) studies or comparative pharmacology of NK₃ antagonists across chemical classes should include (D-Pro²,D-Trp⁶,⁸,Nle¹⁰)-Neurokinin B as the prototypical peptide-based antagonist reference. The compound's pA₂ of 5.5 in native tissue contrasts with the sub-nanomolar to low nanomolar Ki values of non-peptide antagonists such as talnetant (Ki=1.0 nM, pKi 8.7) and SB-222200 (Ki=4.4 nM) [1][2]. This potency differential, combined with the distinct physicochemical properties of peptides versus small molecules, enables assessment of how antagonist chemical class influences receptor interaction kinetics, tissue distribution, and functional efficacy.

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